molecular formula C22H28ClN5O2 B2804278 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide CAS No. 1251689-66-3

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide

Cat. No.: B2804278
CAS No.: 1251689-66-3
M. Wt: 429.95
InChI Key: BBLARXIUYVLIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide features a triazole core substituted with a 3-chlorophenyl group, a piperidine ring, and a cyclohexylacetamide moiety. This article compares its structural, electronic, and safety profiles with closely related analogs to elucidate substituent effects.

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O2/c23-17-7-4-8-19(14-17)28-15-20(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)13-16-5-2-1-3-6-16/h4,7-8,14-16,18H,1-3,5-6,9-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLARXIUYVLIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Cyclohexylacetamide Formation: This step involves the acylation of a cyclohexylamine derivative with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula

  • Molecular Weight : 335.87 g/mol
  • Chemical Formula : C19H24ClN5O

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, a study demonstrated that triazole-containing hybrids showed promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and SMMC7721 (liver cancer) with IC50 values in the low micromolar range . The mechanism of action is often linked to the induction of apoptosis through increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cytochrome c release .

Antimicrobial Activity

The triazole scaffold is also recognized for its antimicrobial properties. Compounds similar to N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide have been evaluated for their effectiveness against various bacterial strains. The incorporation of chlorine atoms in the triazole structure has been shown to enhance antimicrobial activity .

Inhibition of Kinases

The compound may act as an inhibitor of specific kinases involved in cancer progression. Dual inhibitors targeting CLK2/CDK1 have been identified as potential agents for treating breast cancer . This suggests that similar compounds could be explored for their kinase inhibitory activities.

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). MCRs are advantageous due to their ability to construct complex molecules in a single step while minimizing waste . Techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) are commonly employed for creating triazole derivatives .

Case Study: Synthesis and Characterization

A notable case study involved the synthesis of a related triazole compound using CuAAC under mild conditions. The resulting product was characterized using NMR and mass spectrometry, confirming the successful formation of the desired structure . Such methodologies can be adapted for synthesizing this compound.

Study on Anticancer Activity

In a recent study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer activities. One compound demonstrated significant growth inhibition in several cancer cell lines compared to standard treatments .

Development as a Therapeutic Agent

Another research effort focused on developing triazole-based compounds as therapeutic agents against resistant bacterial strains. The findings indicated that modifications to the triazole ring could enhance antibacterial efficacy without compromising safety profiles .

Mechanism of Action

The mechanism by which N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide exerts its effects involves its interaction with molecular targets. The triazole ring can interact with metal ions or proteins, while the piperidine ring may interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural Analogs with Varying Halogen Substituent Positions

Compound A : N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide

  • Key Difference : Chlorine substitution at the para position (4-chlorophenyl) vs. meta (3-chlorophenyl) in the target compound.
  • Steric Considerations: The para position may allow better planar alignment with receptor sites, while the meta substituent could create steric hindrance in specific conformations.
  • Safety Profile : Both compounds require stringent handling precautions (e.g., P201: "Use only outdoors or in a well-ventilated area"), though toxicity differences due to positional effects remain unquantified .

Analogs with Different Substituent Groups

Compound B : (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine

  • Key Difference : Nitro group (4-nitrophenyl) and methyl substitution on the triazole vs. chloro and cyclohexylacetamide in the target compound.
  • Impact :
    • Electronic Effects : The nitro group is strongly electron-withdrawing, likely reducing electron density on the triazole ring compared to chloro substitution. This could decrease stability under reducing conditions.
    • Pharmacological Implications : Nitro groups are associated with prodrug activation mechanisms, whereas chloro groups are inert, suggesting divergent therapeutic pathways.

Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Key Difference : Sulfanyl (S–) linkage vs. carbonyl in the target compound.
  • Impact :
    • Solubility : The sulfanyl group may enhance hydrophilicity compared to the carbonyl group.
    • Conformational Flexibility : Sulfur’s larger atomic radius could increase bond angles (e.g., C–S–C ~100° vs. C–C=O ~120°), altering molecular geometry.

Hypothetical Physicochemical Properties

Property Target Compound Compound A (4-Cl) Compound B (NO₂)
Molecular Weight (g/mol) ~448.9 (calculated) ~448.9 (isomer) ~367.3 (calculated)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.5 ~2.8 (reduced by nitro)
Solubility (aq.) Low Low Moderate (sulfanyl)

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazole ring which is known for its diverse biological activity.
  • A piperidine moiety that enhances the compound's pharmacological properties.
  • A cyclohexylacetamide side chain that contributes to its lipophilicity and potential bioactivity.

The IUPAC name of the compound is this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring can participate in hydrogen bonding and π-stacking interactions with proteins, enzymes, and receptors. This interaction can lead to inhibition or modulation of various biological pathways.

Anticancer Activity

Research has demonstrated that derivatives of triazoles exhibit significant anticancer properties. For instance:

  • MTT Assay Results : In a study evaluating various triazole-based acetamide derivatives against HepG2 liver cancer cells, several compounds showed promising results. Notably, one derivative exhibited an IC50 value of 16.782 µg/mL, indicating strong cytotoxicity against cancer cells .
CompoundIC50 (µg/mL)Activity Level
7f16.782Outstanding
7a20.667Good
7b>25Moderate

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The presence of the triazole ring enhances the ability of these compounds to inhibit the growth of various pathogens. Studies have indicated that modifications in the triazole structure can lead to increased potency against bacteria and fungi .

Hemolytic Activity

The hemolytic activity of the compound was assessed using Triton-X-100 as a standard reference. The results indicated low cytotoxicity across various derivatives, with the most potent compound showing minimal hemolytic activity (1.19 ± 0.02) compared to Triton-X-100 .

Case Studies and Research Findings

  • Bio-Oriented Synthesis : A study focused on synthesizing triazole-coupled acetamides revealed that these compounds could be synthesized efficiently using click chemistry methods. The resulting compounds demonstrated varying degrees of anticancer activity .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. This computational approach aids in understanding how structural modifications can enhance biological efficacy .
  • Comparative Analysis : In another comparative study, various triazole derivatives were screened for their biological activities against different cancer cell lines. The findings suggested that structural variations significantly impact their pharmacological profiles .

Q & A

Q. What are the recommended synthetic routes for N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions:

Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Copper iodide (CuI) is commonly used to accelerate regioselectivity .

Piperidine Acylation : Reacting the triazole intermediate with a piperidine derivative under anhydrous conditions using coupling agents like HATU or DCC .

Acetamide Functionalization : Introducing the cyclohexylacetamide moiety via nucleophilic acyl substitution, often in polar aprotic solvents (e.g., DMF) .
Key Parameters : Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC/HPLC, and purify via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
TechniquePurposeExample Parameters
¹H/¹³C NMR Confirm molecular structure and purityDeuterated solvents (CDCl₃/DMSO-d₆), 400–700 MHz
HRMS Verify molecular weight and formulaESI or MALDI ionization, ±2 ppm accuracy
HPLC Assess purity (>95%)C18 column, acetonitrile/water gradient
FT-IR Identify functional groups (e.g., carbonyl)KBr pellet, 400–4000 cm⁻¹ range

Q. What computational tools are suitable for preliminary structural modeling?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties (e.g., Gaussian, ORCA) .
  • Molecular Docking : Predict binding interactions with biological targets (e.g., AutoDock Vina) .
  • Crystallography Software : SHELX suite for refining X-ray diffraction data .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

  • Methodological Answer :
  • Refinement Strategies : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and addressing disorder via PART commands .
  • Twinning Analysis : Employ TWIN/BASF commands in SHELXL to model twinned crystals .
  • Validation Tools : Check for outliers using R1/R factors and validate via PLATON/ADDSYM .

Q. How to optimize the regioselectivity of triazole formation during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Cu(I) (CuI), Ru(II), or Ag(I) catalysts to control 1,4- vs. 1,5-regioisomers .
  • Solvent Effects : Use t-BuOH/H₂O mixtures for enhanced CuAAC efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 100°C, 30 min) .

Q. What experimental designs address conflicting bioactivity data across assays?

  • Methodological Answer :
  • Standardization : Use positive controls (e.g., known inhibitors) and normalize data to internal standards .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate, accounting for solvent effects (e.g., DMSO ≤0.1%) .
  • Mechanistic Studies : Combine SPR (binding kinetics) and cellular assays (e.g., luciferase reporters) to validate target engagement .

Q. How to elucidate the role of the cyclohexyl group in pharmacokinetics?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with varying substituents (e.g., linear alkyl vs. cyclohexyl) and compare LogP, solubility, and metabolic stability .
  • In Silico ADME : Use QikProp or SwissADME to predict absorption and CYP450 interactions .
  • In Vivo PK : Conduct rodent studies with LC-MS/MS quantification of plasma/tissue concentrations .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR spectra?

  • Methodological Answer :
  • DFT-NMR Comparison : Calculate chemical shifts (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data .
  • Dynamic Effects : Account for conformational flexibility via MD simulations or variable-temperature NMR .
  • Impurity Identification : Use 2D NMR (COSY, HSQC) to detect minor byproducts .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Triazole Formation

ParameterOptimal RangeReference
CatalystCuI (5–10 mol%)
Solventt-BuOH/H₂O (1:1)
Temperature25–60°C
Reaction Time6–24 hours

Q. Table 2. Common Crystallographic Refinement Metrics

MetricAcceptable RangeTool
R1<0.05SHELXL
wR2<0.10SHELXL
CCDC DepositionMandatoryWinGX

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.